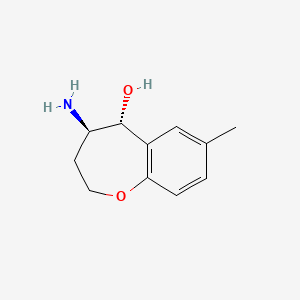

Neopterin 2',3'-cyclic phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopterin 2’,3’-cyclic phosphate is synthesized from guanosine triphosphate (GTP) by the enzyme MptA, a GTP cyclohydrolase I . The reaction conditions typically involve the presence of divalent metal ions such as Fe(2+), which are essential for the enzyme’s activity .

Industrial Production Methods: Industrial production methods for neopterin 2’,3’-cyclic phosphate are not well-documented, likely due to its specific biological role and limited commercial demand. the enzymatic synthesis using MptA could be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Types of Reactions: Neopterin 2’,3’-cyclic phosphate undergoes hydrolysis catalyzed by cyclic phosphodiesterase, resulting in the formation of 7,8-dihydro-D-neopterin 2’-monophosphate and 7,8-dihydro-D-neopterin 3’-monophosphate .

Common Reagents and Conditions: The hydrolysis reaction requires the presence of Fe(2+) ions and water . The enzyme MptB, which belongs to the HD domain superfamily, catalyzes this reaction .

Major Products: The major products of the hydrolysis reaction are 7,8-dihydro-D-neopterin 2’-monophosphate and 7,8-dihydro-D-neopterin 3’-monophosphate .

Scientific Research Applications

Neopterin 2’,3’-cyclic phosphate has several scientific research applications, particularly in the fields of biochemistry and microbiology. It is a key intermediate in the biosynthesis of tetrahydromethanopterin, which is essential for methanogenesis in archaea . This makes it a valuable compound for studying the metabolic pathways of methanogenic archaea and their role in global carbon cycling .

In addition, neopterin derivatives, including neopterin 2’,3’-cyclic phosphate, are used as biomarkers for immune system activation and inflammation . They are particularly useful in diagnosing and monitoring diseases such as viral infections, autoimmune disorders, and certain types of cancer .

Mechanism of Action

Neopterin 2’,3’-cyclic phosphate exerts its effects through its role as an intermediate in the biosynthesis of tetrahydromethanopterin . The enzyme MptA catalyzes the conversion of GTP to neopterin 2’,3’-cyclic phosphate, which is then hydrolyzed by MptB to form 7,8-dihydro-D-neopterin monophosphates . These monophosphates are further processed to produce tetrahydromethanopterin, a coenzyme that facilitates the transfer of C1 units in methanogenic archaea .

Comparison with Similar Compounds

- 7,8-Dihydro-D-neopterin

- Tetrahydromethanopterin

- Guanosine triphosphate (GTP)

Comparison: Neopterin 2’,3’-cyclic phosphate is unique in its role as the first intermediate in the biosynthesis of tetrahydromethanopterin . Unlike its similar compounds, it specifically undergoes hydrolysis to form 7,8-dihydro-D-neopterin monophosphates, which are crucial for the subsequent steps in tetrahydromethanopterin biosynthesis . This specificity and its essential role in methanogenesis distinguish it from other neopterin derivatives and related compounds .

Properties

CAS No. |

35068-28-1 |

|---|---|

Molecular Formula |

C9H10N5O6P |

Molecular Weight |

315.18 g/mol |

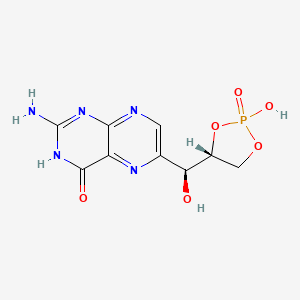

IUPAC Name |

2-amino-6-[(S)-hydroxy-[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl]-3H-pteridin-4-one |

InChI |

InChI=1S/C9H10N5O6P/c10-9-13-7-5(8(16)14-9)12-3(1-11-7)6(15)4-2-19-21(17,18)20-4/h1,4,6,15H,2H2,(H,17,18)(H3,10,11,13,14,16)/t4-,6+/m1/s1 |

InChI Key |

DLYMRFGSJSAQEH-XINAWCOVSA-N |

Isomeric SMILES |

C1[C@@H](OP(=O)(O1)O)[C@H](C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |

Canonical SMILES |

C1C(OP(=O)(O1)O)C(C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

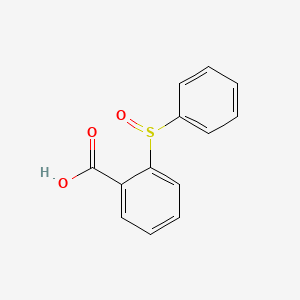

![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)